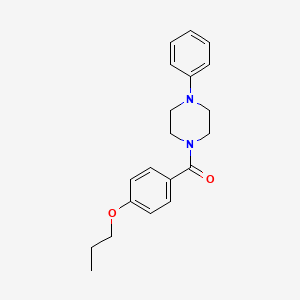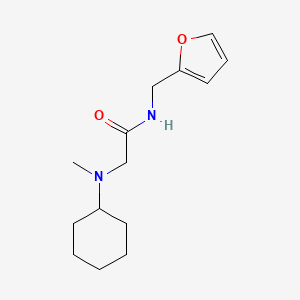
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMU-212, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of urea derivatives and has been synthesized using specific methods.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits the activity of specific enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell growth and proliferation. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit the activity of specific signaling pathways, including the AKT/mTOR and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea induces apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of carbonic anhydrase IX. In addition, N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using specific methods. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have potent anticancer activity against various cancer cell lines, making it a useful tool for cancer research. However, N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
For N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea research include exploring its potential use in combination with other anticancer agents, investigating its efficacy in animal models, and studying its mechanism of action in more detail. Additionally, research could focus on improving the solubility and stability of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea to enhance its efficacy in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary applications of N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea is in the field of cancer research. Studies have shown that N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. N-(3,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-8-16(21-4)15(9-11)19-17(20)18-14-7-6-12(2)13(3)10-14/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUAZDGNWNECES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4719305.png)
![ethyl 4-[({2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4719307.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-chloro-2-(3-pyridinyl)quinoline](/img/structure/B4719313.png)
![N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4719324.png)
![5-bromo-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4719337.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(4-fluorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4719349.png)

![N-(3,4-difluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4719359.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4719369.png)
![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4719377.png)